ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate
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Overview
Description
Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate is a complex organic compound with a molecular formula of C15H18N2O5. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate typically involves the reaction of ethyl carbamate with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and purification to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of other carbamates and as a precursor in organic synthesis.
Methyl carbamate: Used in the production of pesticides and as a reagent in organic chemistry.
Propyl carbamate: Utilized in the synthesis of pharmaceuticals and as a chemical intermediate.
Uniqueness
Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O5 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-15(20)17-14(19)13(10(2)18)9-16-11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3,(H,17,19,20)/b13-10+,16-9? |
InChI Key |
DLPJAZCZYIRBTD-RUORAUPOSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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